molecular formula C13H14N2O B2422439 [2-(2-Phenylethyl)pyrimidin-4-yl]methanol CAS No. 1343033-17-9

[2-(2-Phenylethyl)pyrimidin-4-yl]methanol

Cat. No. B2422439
M. Wt: 214.268
InChI Key: XGFVFCNMOPSAHB-UHFFFAOYSA-N
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Description

“[2-(2-Phenylethyl)pyrimidin-4-yl]methanol” is an organic compound with the CAS Number: 1343033-17-9 . It has a molecular weight of 214.27 . The compound is a powder in physical form .


Molecular Structure Analysis

The IUPAC name for this compound is [2-(2-phenylethyl)-4-pyrimidinyl]methanol . The InChI code for this compound is 1S/C13H14N2O/c16-10-12-8-9-14-13(15-12)7-6-11-4-2-1-3-5-11/h1-5,8-9,16H,6-7,10H2 .


Physical And Chemical Properties Analysis

“[2-(2-Phenylethyl)pyrimidin-4-yl]methanol” is a powder in physical form . It has a molecular weight of 214.27 . The storage temperature for this compound is -10 degrees Celsius .

Scientific Research Applications

Crystal Structure Analysis

  • The compound has been studied for its crystal structure. For instance, Kang, Kim, Park, and Kim (2015) investigated a related pyrimidine compound, noting the angles and interactions within its crystal structure, which are essential for understanding its chemical properties and potential applications (Kang, Kim, Park, & Kim, 2015).

Synthesis and Structural Investigation

  • Research has been conducted on the synthesis and structural properties of compounds closely related to [2-(2-Phenylethyl)pyrimidin-4-yl]methanol. Akkurt et al. (2003) performed a structural analysis of a compound with a similar structure, providing insights into its molecular configuration (Akkurt, Sarıpınar, Öztürk, Yılmaz, & Fun, 2003).

Hydrogen Bonding and Crystal Interactions

  • Gao, Chen, Yang, and Wang (2010) explored a compound structurally similar to [2-(2-Phenylethyl)pyrimidin-4-yl]methanol, focusing on its hydrogen bonding and weak C—H⋯π interactions, which are crucial for understanding the compound's stability and reactivity (Gao, Chen, Yang, & Wang, 2010).

Dissociation Constants and Thermodynamic Parameters

  • Bhesaniya and Baluja (2014) studied the dissociation constants and thermodynamic parameters of novel pyrimidine derivatives, which can help in understanding the behavior of [2-(2-Phenylethyl)pyrimidin-4-yl]methanol in different environments (Bhesaniya & Baluja, 2014).

Nucleophilic Additions and Ligand Formation

  • Zheng and Hu (2021) explored the nucleophilic additions to pyrimidine derivatives, a process that could be relevant for understanding the chemical reactivity of [2-(2-Phenylethyl)pyrimidin-4-yl]methanol (Zheng & Hu, 2021).

Applications in Nonlinear Optics and Pharmaceuticals

  • Hussain et al. (2020) conducted a study on phenyl pyrimidine derivatives, highlighting their applications in medicine and nonlinear optics. This research may provide insights into the potential uses of [2-(2-Phenylethyl)pyrimidin-4-yl]methanol in similar fields (Hussain et al., 2020).

Safety And Hazards

The safety information available indicates that this compound has some hazards associated with it. The hazard statements include H315, H319, and H335 . These codes correspond to “Causes skin irritation”, “Causes serious eye irritation”, and “May cause respiratory irritation” respectively . The compound is labeled with the GHS07 pictogram, which represents “Exclamation mark” and is used for less severe health hazards .

properties

IUPAC Name

[2-(2-phenylethyl)pyrimidin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c16-10-12-8-9-14-13(15-12)7-6-11-4-2-1-3-5-11/h1-5,8-9,16H,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGFVFCNMOPSAHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=NC=CC(=N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(2-Phenylethyl)pyrimidin-4-yl]methanol

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